molecular formula C8H10S2 B14137594 1-Phenylethane-1,2-dithiol CAS No. 4208-42-8

1-Phenylethane-1,2-dithiol

Cat. No.: B14137594
CAS No.: 4208-42-8
M. Wt: 170.3 g/mol
InChI Key: DLSSSVYTDXSXKE-UHFFFAOYSA-N
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Description

Disclaimer: The following is a generic description for a dithiol compound. Specific properties, applications, and hazards for 1-Phenylethane-1,2-dithiol must be verified by the supplier with experimental data. This compound is a specialty chemical reagent featuring a benzene ring bound to an ethane chain bearing two thiol (-SH) functional groups. This structure makes it a valuable chiral building block and ligand in synthetic organic chemistry and catalysis. In research applications, it is primarily utilized as a key precursor for the synthesis of heterocyclic compounds and as a chelating agent for transition metals due to its strong coordinating ability. The compound is also employed in the preparation of dithiolane derivatives and as a versatile intermediate in pharmaceuticals and material science research. Researchers value this dithiol for its role in asymmetric synthesis and catalysis development. Handling and Safety: [Specify handling precautions, e.g., "Handle under an inert atmosphere."] This product is for research use only and is not intended for diagnostic or therapeutic uses. [Include specific hazard statements and personal protective equipment (PPE) recommendations.]

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4208-42-8

Molecular Formula

C8H10S2

Molecular Weight

170.3 g/mol

IUPAC Name

1-phenylethane-1,2-dithiol

InChI

InChI=1S/C8H10S2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2

InChI Key

DLSSSVYTDXSXKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CS)S

Origin of Product

United States

Synthetic Methodologies for 1 Phenylethane 1,2 Dithiol and Substituted Analogues

General Strategies for Vicinal Dithiol Synthesis

The creation of molecules with adjacent functional groups, known as vicinal functionalization, is a significant objective in organic synthesis due to the prevalence of these motifs in natural products and pharmaceuticals. acs.org Traditionally, the synthesis of vicinal difunctional compounds, including dithiols, often starts from alkene precursors through oxidation reactions. acs.org However, alternative and complementary C-C bond-forming strategies are being actively explored. acs.org

Several modern and classical methods are employed for the general synthesis of vicinal dithiols:

From Alkenes : The direct functionalization of alkenes is a primary route. This can involve the addition of sulfur-containing reagents across the double bond. Electrochemical methods have emerged as a sustainable and efficient approach. For instance, an electrocatalytic protocol has been developed for the vicinal diazidation of alkenes, which can subsequently be reduced to diamines. springernature.comnsf.govresearchgate.net A similar conceptual approach can be envisioned for dithiols. Direct vicinal hydroxy-functionalization of alkenes has also been developed as a straightforward method to produce β-functionalized alcohols, highlighting the utility of alkenes as starting materials for various vicinal structures. chemrevlett.com

From Epoxides (Thiiranes) : A common and reliable method involves the ring-opening of epoxides (oxiranes) or their sulfur analogues, thiiranes, with a sulfur nucleophile. For example, reacting an epoxide with a reagent like potassium thiocyanate (B1210189) followed by hydrolysis, or with thiourea (B124793) and subsequent basic workup, can yield a vicinal dithiol. This step-wise approach provides good control over stereochemistry.

From Vicinal Dihalides or Disulfonates : Nucleophilic substitution of both leaving groups in a vicinal dihalide or a vicinal disulfonate (e.g., ditosylate or dimesylate) with a sulfur nucleophile, such as sodium sulfide (B99878) or potassium thioacetate (B1230152), is a classical strategy. The thioacetate route is often preferred as it minimizes the formation of polymeric side products and the thioester intermediates can be cleanly hydrolyzed to the desired dithiols.

Modern Photoredox Catalysis : A unified approach using photoredox catalysis has been designed to access various vicinally functionalized motifs. acs.org This methodology employs acetal (B89532) reagents that, upon activation via hydrogen atom transfer (HAT), can couple with substrates to install the desired functionality. acs.org For example, an acetal reagent has been used to access protected vicinal dithiols in a 57% yield. acs.org This technique offers a mild alternative to traditional oxidation chemistry. acs.org

A comparative overview of general strategies is presented in the table below.

Starting Material General Method Key Reagents/Conditions Advantages Reference
AlkenesElectrocatalysisMn catalyst, Sodium azide (B81097) (for diazides)Sustainable, high functional-group compatibility springernature.comnsf.govresearchgate.net
AlkenesPhotoredox CatalysisAcetal reagents, TBADT, LightMild conditions, non-traditional disconnection acs.org
Epoxides/ThiiranesRing-OpeningKSCN, Thiourea, H2SGood stereochemical control
Vicinal DihalidesNucleophilic SubstitutionPotassium thioacetate, followed by hydrolysisMinimizes polymer formation

Specific Approaches to 1-Phenylethane-1,2-dithiol Preparation

The synthesis of this compound (C₈H₁₀S₂) is detailed in synthetic organic chemistry literature, often starting from styrene (B11656) or its derivatives. ntu.ac.uknih.gov A key intermediate in many syntheses is styrene oxide or a related precursor that allows for the introduction of the two thiol groups in a vicinal arrangement.

One documented approach involves the conversion of a precursor alcohol. A thesis details the synthesis of vicinal dithiols, including this compound, as part of an investigation into the activation of hydroxyl groups for nucleophilic substitution. ntu.ac.uk This implies a route starting from 1-phenylethane-1,2-diol or a related mono-hydroxylated precursor where the hydroxyl groups are converted into good leaving groups and subsequently displaced by sulfur nucleophiles.

Another related synthesis starts from 2-(alkylamino)-1-phenyl-1-ethanol. scielo.br This amino alcohol is converted to the corresponding bromoalkanamine hydrobromide by treatment with hydrobromic acid. scielo.br This intermediate is then reacted with sodium thiosulfate (B1220275) to yield 2-(alkylamino)-1-phenylethane-1-thiosulfuric acids. scielo.br While the final product is not the dithiol, the intermediates demonstrate a viable pathway for introducing a sulfur functionality at the C1 position of the phenylethane backbone, which could be adapted to form a dithiol.

A plausible synthetic sequence starting from styrene, a readily available starting material, is outlined below:

Epoxidation of Styrene : Styrene is first converted to styrene oxide. This is a standard epoxidation reaction, often using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA).

Ring-Opening to form a Thiocyanate or Thioacetate : The resulting styrene oxide is then treated with a sulfur nucleophile. For instance, reaction with potassium thiocyanate can open the epoxide ring to form a thiocyanate intermediate. Alternatively, reaction with potassium thioacetate can introduce thioester groups.

Reduction/Hydrolysis to Dithiol : The intermediate from the previous step is then converted to the final dithiol. Thiocyanates can be reduced, and thioacetates can be hydrolyzed under basic or acidic conditions to yield this compound.

Step Reaction Typical Reagents Intermediate/Product
1EpoxidationStyrene, m-CPBAStyrene oxide
2Nucleophilic Ring-OpeningStyrene oxide, Potassium thioacetate1-Phenyl-1,2-ethanediyl bis(thioacetate)
3HydrolysisIntermediate from Step 2, NaOH or HClThis compound

Derivatization and Functionalization Strategies for this compound Scaffolds

The this compound scaffold possesses reactive thiol groups and a phenyl ring, both of which can be targeted for derivatization and functionalization. Vicinal dithiols are particularly valued for their ability to chelate metals and react with specific biological targets.

Chelation and Nanoparticle Functionalization: Vicinal dithiols are effective ligands for binding to metal surfaces. This property is exploited in the surface modification of gold nanoparticles (AuNPs). tandfonline.com Dithiols such as meso-2,3-dimercaptosuccinic acid (DMSA) and 2,3-dimercapto-1-propanesulfonic acid (DMPS) can be immobilized on the surface of AuNPs. tandfonline.comresearchgate.net This surface treatment has been shown to significantly reduce the formation of a protein corona when the nanoparticles are exposed to blood plasma, which is a critical step for enhancing the efficacy of targeted drug delivery systems. tandfonline.com The tight binding of these dithiols prevents the aggregation of AuNPs and allows targeting ligands on the nanoparticle surface to be more effectively recognized by cancer cells. tandfonline.com

Formation of Heterocycles: The two adjacent thiol groups can readily react with suitable electrophiles to form five- or six-membered heterocyclic rings. For instance, reaction with phosgene (B1210022) or its equivalents can yield a cyclic thiocarbonate. Reaction with dichlorophenylsulfamide has been used to synthesize dithiazolo-fused heterocyclic systems from vicinal dithiols. arkat-usa.org Similarly, reacting a vicinal dithiol with an aldehyde or ketone in the presence of an acid catalyst can produce a 1,3-dithiolane (B1216140) ring. This reaction is often used for the protection of carbonyl groups but can also be a key step in building more complex molecular architectures.

Probes for Biological Systems: The ability of vicinal dithiols to react specifically with certain reagents has been harnessed to develop fluorescent probes. A common strategy involves using trivalent arsenical moieties, which bind with high specificity to vicinal dithiols over monothiols. acs.org For example, 2-(4-aminophenyl)-1,3,2-dithiarsolane (PAO) derivatives can be conjugated to fluorophores. acs.org The probe's interaction with vicinal dithiol-containing proteins (VDPs) involves the exchange of the 1,2-ethanedithiol (B43112) in the probe with the dithiol motif in the protein, leading to a detectable change in fluorescence. acs.org

Aromatic Ring Functionalization: The phenyl group of this compound is amenable to electrophilic aromatic substitution reactions. However, the thiol groups are sensitive to oxidation and may require protection before carrying out reactions like nitration, halogenation, or Friedel-Crafts acylation/alkylation on the aromatic ring. A more targeted approach is ortho-lithiation, which has been demonstrated on the related benzene-1,2-dithiol scaffold. znaturforsch.com This method uses a strong base like n-butyllithium to deprotonate the positions ortho to the thiol groups, creating lithiated intermediates that can react with various electrophiles to introduce new functional groups with high regioselectivity. znaturforsch.com

Functionalization Strategy Reagents/Method Application/Resulting Structure Reference
Nanoparticle Surface CoatingGold Nanoparticles (AuNPs)Abolishes protein corona formation, enhances colloidal stability tandfonline.comresearchgate.net
Heterocycle FormationDichlorophenylsulfamide, Aldehydes/KetonesFused dithiazoles, 1,3-dithiolanes arkat-usa.org
Biological ProbesTrivalent arsenical moieties (e.g., PAO)Selective detection of vicinal dithiol-containing proteins (VDPs) acs.org
Aromatic Ring ModificationOrtho-lithiation (e.g., nBuLi) followed by electrophilesRegioselective functionalization of the phenyl ring znaturforsch.com

Chemical Reactivity and Mechanistic Investigations of 1 Phenylethane 1,2 Dithiol

Nucleophilic Reactivity of Thiol Moieties in 1-Phenylethane-1,2-dithiol

The chemical behavior of this compound is significantly influenced by the nucleophilic character of its two thiol (-SH) groups. The sulfur atoms possess lone pairs of electrons that readily attack electron-deficient centers, making the compound an effective nucleophile in various organic transformations. This reactivity is analogous to that of other dithiols, such as ethane-1,2-dithiol, which is widely used as a building block in organic synthesis. wikipedia.orgsigmaaldrich.com

A primary example of this nucleophilicity is the reaction of dithiols with aldehydes and ketones to form 1,3-dithiolanes. wikipedia.orgchemicalbook.com In this acid-catalyzed reaction, the sulfur atoms of this compound would attack the carbonyl carbon, leading to the formation of a five-membered heterocyclic ring. This transformation is a common strategy for protecting carbonyl groups or for generating thioacetals that can undergo further reactions.

The thiol groups are also susceptible to alkylation. In the presence of a base, the thiols can be deprotonated to form more potent thiolate nucleophiles. These thiolates readily react with alkylating agents like alkyl halides to yield thioethers. wikipedia.orgchemicalbook.com

Furthermore, the synthesis of this compound can originate from precursors where nucleophilic attack is a key step. For instance, its precursor, racemic 1-phenylethane-1,2-diol, is prepared by the ring-opening of styrene (B11656) oxide. ntu.ac.uknih.gov The subsequent conversion of this diol into dithiol derivatives involves intermediates whose formation relies on the nucleophilic character of heteroatoms in the synthetic pathway. ntu.ac.uk The inherent nucleophilicity of the thiol moieties is thus a cornerstone of the reactivity of this compound.

Ring Transformations and Cycloaddition Reactions of Dithiol Derivatives

The presence of two adjacent thiol groups in this compound provides a template for the construction of various sulfur-containing heterocycles through ring formation and transformation reactions.

The thiol groups in 1,2-dithiols are readily oxidized, providing a straightforward pathway to cyclic disulfide compounds. unifi.it The oxidation of this compound is expected to yield the corresponding 4-phenyl-1,2-dithiolane. This type of transformation can be achieved using a variety of oxidizing agents. For example, the oxidation of propane-1,3-dithiol to 1,2-dithiolane (B1197483) is accomplished using iodine or potassium permanganate. chemicalbook.com

Modern synthetic methods have introduced more sophisticated approaches to oxidative cyclization. Palladium(II)-catalyzed aerobic oxidative cyclization, for instance, has been developed as a highly efficient and regioselective method for synthesizing various N- and O-heterocycles from heteroalkenyl β-keto amides. organic-chemistry.org This type of metal-catalyzed reaction, which often uses environmentally benign oxidants like molecular oxygen, represents a potential pathway for the cyclization of functionalized dithiol derivatives. organic-chemistry.org The general mechanism for such enzymatic or chemical oxidations can involve radical intermediates, as seen in the biosynthesis of many natural products where new intramolecular bonds are forged through redox chemistry. nih.gov

Table 1: Illustrative Reactions in the Synthesis of this compound Derivatives
PrecursorReagentsProductYieldReference
Racemic 1-phenylethane-1,2-diolThiophosgene (B130339), 4-dimethylaminopyridine (B28879) (DMAP), Toluene1,3-Oxathiolan-2-one intermediate (mixture of isomers)92% ntu.ac.uk

While direct [5+X] or [6+X] dipolar cycloaddition reactions involving this compound are not extensively documented, its derivatives, particularly 3H-1,2-dithiole-3-thiones, are well-known to participate in 1,3-dipolar cycloadditions. researchgate.netnih.gov The compound 5-phenyl-3H-1,2-dithiole-3-thione, which can be considered a derivative of this compound, undergoes facile cycloaddition with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). researchgate.netnih.gov

This reaction is one of the most studied in the chemistry of 1,2-dithiole-3-thiones. nih.govmdpi.com The process involves the 1,3-dithiole-3-thione ring system acting as a 1,3-dipole that adds across the alkyne's triple bond. This typically leads to the formation of a spiro-1,3-dithiole intermediate, which can sometimes undergo further rearrangement. mdpi.com For example, the reaction of 5-phenyl-3H-1,2-dithiole-3-thione with bis(4-methoxyphenyl)diazomethane (B8296730) results in the formation of 3-[bis(4-methoxyphenyl)methylidene]-5-phenyl-3H-1,2-dithiole. researchgate.netresearchgate.net These transformations highlight the utility of dithiol derivatives in constructing complex heterocyclic systems through cycloaddition pathways. researchgate.netresearchgate.net

Table 2: 1,3-Dipolar Cycloaddition of 1,2-Dithiole-3-thione Derivatives with Alkynes
Dithiole ReactantCycloaddition PartnerReaction ConditionsProduct TypeReference
4,5-dichloro-3H-1,2-dithiole-3-thioneDimethyl acetylenedicarboxylate (DMAD)-1,3-dithiole derivative nih.govmdpi.com
5-phenyl-3H-1,2-dithiole-3-thioneBis(4-methoxyphenyl)diazomethaneBenzene (B151609)3-alkylidene-3H-1,2-dithiole researchgate.netresearchgate.net
Generic 1,2-dithiole-3-thionesActivated alkynes-Spiro-1,3-dithiolothiopyrans mdpi.com

Oxidative Cyclization Pathways

Reactivity Towards Electrophilic Species

The reactivity of this compound towards electrophiles is multifaceted, involving both the sulfur atoms and potentially the aromatic ring. The sulfur atoms, with their available lone pairs, are soft nucleophiles that readily react with a range of soft electrophiles.

A key reaction is the alkylation of the sulfur atoms. Treatment with electrophilic reagents such as trimethyloxonium (B1219515) tetrafluoroborate (B81430) can alkylate the sulfur, leading to the formation of 1,2-dithiolium salts. chemicalbook.com This demonstrates the propensity of the sulfur atoms to react with strong electrophilic carbon species.

The synthesis pathway towards derivatives of this compound also showcases reactivity with powerful electrophiles. In a synthetic sequence starting from 1-phenylethane-1,2-diol, the diol is treated with thiophosgene (CSCl₂), a highly electrophilic reagent. ntu.ac.uk This reaction forms a cyclic thionocarbonate, which is a key intermediate that can be further converted. ntu.ac.uk While this specific reaction involves the oxygen atoms of the diol precursor, it is an integral part of the chemical transformations used to access sulfur-containing derivatives and underscores the use of strong electrophiles in this area of chemistry.

Coordination Chemistry of 1 Phenylethane 1,2 Dithiol: Metal Complexes and Their Characteristics

Ligand Design Principles and Coordination Modes of 1-Phenylethane-1,2-dithiolate

1-Phenylethane-1,2-dithiolate belongs to the general class of ene-1,2-dithiolate ligands. Upon deprotonation of its two thiol groups, it becomes a dianionic chelating ligand, forming a stable five-membered ring with a metal center through its two sulfur donor atoms. The design of this ligand incorporates both an aliphatic backbone and an aromatic substituent, which dictates its coordination behavior.

The core of the ligand is the ethane-1,2-dithiolate unit. The two sulfur atoms are the primary coordination sites, binding to a metal ion to form a metallacycle. The presence of a phenyl group attached to one of the carbon atoms in the chelate ring introduces significant steric and electronic effects. Sterically, the bulky phenyl group can influence the geometry of the resulting metal complex and may hinder the formation of certain higher-coordination number species. Electronically, the phenyl ring can participate in delocalization within the chelate ring, influencing the electronic structure of the complex.

Dithiolene ligands are known for their ability to coordinate in various modes. The most common is as a bidentate chelating ligand to a single metal center. However, they can also act as bridging ligands between two or more metal centers. For instance, a diiron hexacarbonyl complex bridged by a 1-phenylethene-1,2-dithiolene ligand has been synthesized, demonstrating this bridging capability. researchgate.net The specific coordination mode adopted by 1-phenylethane-1,2-dithiolate will depend on the metal ion, its preferred coordination geometry, and the reaction conditions.

Synthesis and Characterization of Metal-1,2-Phenylethanedithiolate Complexes

The synthesis of metal dithiolate complexes typically involves the reaction of a metal salt with the dithiol ligand in its neutral or deprotonated form. While extensive research exists for dithiolene complexes with ligands like benzene-1,2-dithiolate (bdt) or maleonitriledithiolate (mnt), specific examples involving 1-phenylethane-1,2-dithiolate are less common in the literature.

Research into transition metal complexes of ligands structurally similar to 1-phenylethane-1,2-dithiolate provides insight into potential synthetic routes and resulting structures. A notable example is the synthesis of a diiron hexacarbonyl complex containing a 1-phenylethene-1,1-dithiolate bridge, [Fe₂(μ-S₂CCHPh)(CO)₆]. researchgate.net This complex was formed from the reaction of 2-phenylethenethione (a tautomer of ethynyl (B1212043) benzene (B151609) and S₈) with triiron dodecacarbonyl. researchgate.net

Another closely related complex, a 1,2-dithiolene bridged diiron species, [Fe₂(μ-SCH=C(Ph)S)(CO)₆], has also been reported. researchgate.net The synthesis involved the reaction of a hexacarbonyl derivative with the appropriate precursor. researchgate.net This complex can be further reacted with phosphine (B1218219) ligands like PPh₃ to substitute carbonyl groups. researchgate.net

Detailed characterization of these types of complexes involves spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as X-ray crystallography to determine the solid-state structure. researchgate.net

Interactive Table: Spectroscopic Data for a Diiron Dithiolene Complex Note: This data is for the related 1,1'-dithiolene bridged complex [Fe₂(μ-S₂C=CH(Ph))(CO)₄(PPh₃)₂] as specific data for the 1,2-dithiolate complex was limited in the provided search context.

Technique Observation Interpretation Reference
IR Spectroscopyν(CO) bands are observed.Indicates the presence and electronic environment of the carbonyl ligands. researchgate.net
¹³C-{¹H} NMRSpecific signals are used to assign the carbon framework.Confirms the 1,1'-dithiolene bridging mode over a 1,2-dithiolene arrangement. researchgate.net
¹³C-¹H HMQC NMRCorrelation spectra are recorded.Helps in assigning protons to their corresponding carbon atoms, confirming the ligand structure. researchgate.net

The synthesis and characterization of main group metal complexes with 1-phenylethane-1,2-dithiolate are not well-documented in the surveyed scientific literature. However, the coordination chemistry of other dithiolene ligands with main group elements like Germanium and Boron has been explored. nih.gov For instance, Germanium(II) dithiolene complexes have been synthesized via ligand exchange reactions. nih.gov It is plausible that 1-phenylethane-1,2-dithiol could form complexes with main group metals through similar synthetic strategies, such as reacting the deprotonated dithiolate with a main group halide. The properties of such complexes would likely be influenced by the nature of the main group element and the steric bulk of the phenyl-substituted ligand.

Transition Metal Complexes

Electronic Structure and Redox Behavior of 1-Phenylethane-1,2-dithiolate Complexes

Metal dithiolene complexes are renowned for their rich electronic structures and accessible redox states. gla.ac.uk This behavior stems from the delocalized nature of the frontier orbitals, which often have significant contributions from both the metal and the sulfur-based ligand.

A defining characteristic of dithiolene ligands is their "non-innocence". An innocent ligand allows for the unambiguous assignment of the metal's oxidation state. In contrast, a non-innocent ligand, like dithiolate, is redox-active and can exist in multiple oxidation states. nih.gov The 1,2-dithiolene ligand can be described by three primary resonance structures: a dianionic ene-1,2-dithiolate, a neutral α-dithioketone, and a monoanionic radical semiquinone form.

This ambiguity means that when a dithiolene complex undergoes a redox reaction, it is often difficult to determine whether the electron is added to or removed from the metal center or the ligand framework. nih.gov This phenomenon of ligand non-innocence is crucial to understanding the electronic properties, spectroscopy, and reactivity of complexes containing 1-phenylethane-1,2-dithiolate. The actual electronic distribution is a hybrid of these states, with both the metal and ligand contributing to the redox process.

The electronic properties of dithiolene complexes, including their color and redox potentials, are governed by their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In many metal dithiolene complexes, the HOMO and LUMO are not purely metal- or ligand-based but are delocalized over the entire MS₄ core. gla.ac.ukscirp.org

Theoretical studies, such as those using Density Functional Theory (DFT), on related dithiolate complexes show that the HOMO is often primarily composed of ligand-based orbitals (specifically from the sulfur atoms), while the LUMO may have more metal character, although this can vary significantly. scirp.org The energy gap between the HOMO and LUMO is often small, leading to low-energy electronic transitions that result in strong absorptions in the visible or near-infrared (NIR) region. gla.ac.uk The substituents on the dithiolene backbone, such as the phenyl group in 1-phenylethane-1,2-dithiolate, can tune the energies of these FMOs, thereby modifying the electronic and optical properties of the complex. academie-sciences.fr

Scientific Literature Lacks Data on Metal Complexes of this compound

A thorough review of available scientific literature reveals a significant gap in the characterization of coordination compounds derived from the specific ligand this compound. Despite extensive searches of chemical databases and scholarly articles, no specific data were found concerning the magnetic properties or the structural elucidation by X-ray crystallography of its metal complexes.

The investigation sought to compile information for a detailed article on the coordination chemistry of this compound, focusing on the magnetic behavior and crystal structures of its metallic compounds. However, the search yielded no published studies detailing the synthesis and characterization of these specific systems.

While the broader class of metal dithiolene complexes is a well-researched area, with numerous reports on ligands such as 1,2-diphenylethylene-1,2-dithiolate or benzene-1,2-dithiolate, the specific structural isomer requested, this compound, does not appear in the context of characterized coordination compounds in the searched literature. A PhD thesis mentions the ligand in its contents, but does not provide any data on its metal complexes. ntu.ac.uk

Consequently, without primary research data, it is not possible to provide an analysis of the magnetic properties or present crystallographic data for metal-1-phenylethane-1,2-dithiolate systems as requested. The creation of data tables and a detailed discussion of research findings cannot be fulfilled due to the absence of the necessary scientific foundation in published works.

Further experimental research would be required to synthesize, isolate, and characterize metal complexes of this compound to enable a discussion of their magnetic and structural properties.

Computational Chemistry Approaches to 1 Phenylethane 1,2 Dithiol Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry for studying the electronic structure of molecules. scispace.comnih.gov Unlike traditional methods based on complex many-electron wavefunctions, DFT calculates the total energy of a system based on its electron density. scispace.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems, from small molecules to large biological and material complexes. scispace.comuci.edunih.gov In principle, DFT is an exact theory, but in practice, it relies on approximations for the exchange-correlation functional, which describes the quantum mechanical effects of exchange and correlation. scispace.com A variety of functionals, such as the popular B3LYP hybrid functional, have been developed and are widely used to obtain reliable predictions of molecular properties. nih.govmdpi.com

A fundamental step in computational chemistry is geometry optimization, which aims to find the three-dimensional arrangement of atoms that corresponds to the lowest energy on the potential energy surface. storion.ru For 1-phenylethane-1,2-dithiol, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles to locate the most stable conformation(s). Most optimization algorithms rely on calculating the energy gradients (first derivatives of energy with respect to atomic positions) to guide the search for an energy minimum. storion.ru

Once a stationary point on the potential energy surface is located, a vibrational analysis is performed by calculating the second derivatives of the energy (the Hessian matrix). tau.ac.il This analysis serves two main purposes:

Characterization of the Stationary Point: For an optimized structure to be a true energy minimum (a stable conformation), all calculated vibrational frequencies must be real (positive). The presence of one imaginary frequency indicates a transition state structure, which is a saddle point on the potential energy surface. storion.rugaussian.com

Prediction of Infrared (IR) Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the molecule's IR spectrum. This theoretical spectrum can be compared with experimental data to validate the calculated structure. tau.ac.il

The choice of basis set, such as the 6-31G(d,p) or 6-311++G(d,p), is crucial in these calculations as it defines the set of mathematical functions used to build the molecular orbitals. nih.govacs.org For accurate results, the geometry optimization and vibrational analysis must be performed at the same level of theory. gaussian.comuni-rostock.de

Table 1: Common DFT Functionals and Basis Sets for Systems Containing Sulfur This table is illustrative and based on methodologies applied to similar organosulfur compounds.

Method Type Examples Typical Application Source
DFT Functional B3LYP, B97-3c, B3PW91 Geometry optimization, electronic properties, reaction mechanisms mdpi.comresearchgate.netsioc-journal.cn
Basis Set 6-31G(d,p), 6-311++G(d,p) Describes atomic orbitals for molecular orbital calculation nih.govacs.org

Electronic Energy and Molecular Orbital Analysis

DFT calculations provide detailed information about the electronic properties of this compound. Key parameters derived from these calculations include the energies and distributions of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). myu-group.co.jp

The HOMO represents the region from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. The LUMO, conversely, represents the region most likely to accept an electron, indicating its electrophilic or electron-accepting nature. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical indicator of the molecule's chemical reactivity and kinetic stability. myu-group.co.jpnih.gov A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more easily polarized and reactive. myu-group.co.jp

In studies of related compounds like tris(benzene-1,2-dithiolato) complexes, DFT calculations have shown that the HOMO is often localized on the metal-coordinated sulfur atoms, while the LUMO is centered on the metal. scirp.org For a molecule like this compound, the HOMO is expected to have significant contributions from the sulfur lone pairs, while the LUMO may be distributed over the phenyl ring and the C-S antibonding orbitals. This analysis helps in understanding molecular interactions and potential reaction sites. scirp.orgnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies from DFT Calculations on Related Dithiol Compounds

Compound/System HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV) Computational Method Source
Tris(benzene-1,2-dithiolato)V(III) -2.15 -0.15 2.00 DFT/TD-DFT scirp.org
Tris(benzene-1,2-dithiolato)Co(III) -2.62 0.09 2.71 DFT/TD-DFT scirp.org
Polyethylene with -SH group -6.58 2.30 8.88 DFT/B3LYP/6-31G myu-group.co.jp
Dinaphthodiospyrol S -6.39 -3.51 2.88 DFT/B3LYP nih.gov

Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction

While standard DFT is a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to study excited-state properties and electronic spectra. uci.educore.ac.uk TD-DFT is a powerful tool for predicting the UV-Visible absorption spectra of molecules by calculating the energies of electronic transitions from the ground state to various excited states. rsc.org

The method works within a linear response framework, where the response of the molecule's electron density to a time-dependent perturbation (like oscillating light) is calculated. uci.edu The resulting excitation energies correspond to the absorption peaks in a UV-Vis spectrum, and the calculated oscillator strengths relate to the intensity of these peaks. researchgate.net

For systems containing phenylethylene-1,2-dithiolate, TD-DFT calculations have been employed to interpret their electronic spectra. molaid.com Similarly, in studies of transition metal complexes with benzene-1,2-dithiolate ligands, TD-DFT has been used to assign observed absorption bands to specific electronic transitions, often identifying them as ligand-to-metal charge transfer (LMCT) bands. scirp.org Such calculations for this compound would help elucidate its photophysical properties and assign its experimental spectral features.

Mechanistic Studies of Reactions Involving this compound via Computational Methods

Computational methods, particularly DFT, are invaluable for elucidating the detailed mechanisms of chemical reactions. sumitomo-chem.co.jprsc.org For reactions involving this compound, such as oxidation, deprotonation, or complexation with metal ions, computational studies can map the entire reaction pathway. researchgate.netwikipedia.org

This involves:

Locating Reactants, Products, and Intermediates: The structures of all species involved in the reaction are optimized to find their minimum energy geometries. storion.ru

Identifying Transition States (TS): The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome. Computationally, a TS is located as a first-order saddle point on the potential energy surface, which has exactly one imaginary vibrational frequency corresponding to the motion along the reaction path. storion.ru

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation barrier (Ea), a key determinant of the reaction rate.

For example, in a study of the reaction mechanism for the formation of a dithiolo[3,4-b]pyridine system, DFT calculations revealed that the rate-limiting step was a cyclization process with a calculated activation barrier of 28.8 kcal/mol. researchgate.net Similar computational approaches could be applied to understand the reactivity of this compound, providing a step-by-step molecular-level picture of its chemical transformations.

Intermolecular Interactions and Solid-State Peculiarities from Quantum Mechanical Calculations

Quantum mechanical calculations are essential for understanding the non-covalent intermolecular interactions that govern the behavior of molecules in the condensed phase, such as in molecular solids or self-assembled structures. acs.orgarxiv.org These interactions, including hydrogen bonds (e.g., S-H···S), van der Waals forces, and π-π stacking between phenyl rings, dictate the crystal packing and physical properties of this compound in its solid state.

Standard DFT functionals often struggle to accurately describe long-range dispersion forces, which are a major component of van der Waals interactions. mdpi.com To address this, dispersion-corrected DFT methods (e.g., DFT-D functionals like B97-3c) or higher-level quantum mechanical methods are employed. researchgate.net These calculations can predict:

Interaction Energies: The strength of binding between molecules in a dimer or a larger cluster can be calculated to determine the most stable packing arrangements. mdpi.com

Supramolecular Structures: By modeling clusters of molecules, it is possible to predict how individual molecules will arrange themselves in a crystal lattice. acs.org

Influence on Electronic Properties: Intermolecular interactions can perturb the electronic structure of individual molecules, affecting properties like the HOMO-LUMO gap and charge transport in the solid state. nih.govacs.org

Studies on related dithiol compounds have used these methods to analyze how molecules are linked through weak C-H···π interactions to form supramolecular layers, providing insight into the forces that define the solid-state architecture. researchgate.net

Advanced Spectroscopic Characterization of 1 Phenylethane 1,2 Dithiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentoup.comresearchgate.netresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous assignment of the chemical structure of 1-phenylethane-1,2-dithiol and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule. researchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural analysis of organic molecules. libretexts.org In the case of this compound, the chemical shifts of the protons and carbons are influenced by the phenyl ring and the two thiol groups. nih.gov

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the phenyl group, typically in the range of 7.2-7.4 ppm. rsc.org The methine proton (CH) adjacent to the phenyl group and a thiol group would appear as a multiplet, its chemical shift influenced by both substituents. The methylene (B1212753) protons (CH₂) adjacent to a thiol group would also present as a multiplet. The thiol protons (SH) themselves often show broad signals, and their chemical shift can be variable depending on concentration and solvent. For instance, in related dithiol compounds like 2,3-dimercapto-1-propanol, the SH protons appear as distinct signals. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. libretexts.org The carbons of the phenyl ring would resonate in the aromatic region (typically 125-145 ppm). rsc.org The methine carbon attached to the phenyl group and a sulfur atom, and the methylene carbon attached to a sulfur atom, would have distinct chemical shifts influenced by the electronegativity of the sulfur atoms. libretexts.org For example, in a derivative like methyl 2,3-dimercapto-3-phenylpropanoate, the carbon atoms of the main chain show distinct signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl-H7.2 - 7.4 (m)-
Phenyl-C-125 - 145
CH-SMultiplet~40 - 50
CH₂-SMultiplet~30 - 40
SHBroad, variable-

Note: These are predicted values based on typical ranges for similar functional groups. Actual values may vary.

To further confirm the structural assignments and resolve any signal overlap, two-dimensional (2D) NMR techniques are employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons in the ethanedithiol chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the complete molecular structure, including the connection of the phenyl group to the dithiol chain. mdpi.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This can provide information about the through-space proximity of protons, which can be useful in determining the preferred conformation of the molecule. mdpi.com

These 2D NMR methods are invaluable for the detailed structural analysis of complex derivatives of this compound, such as dithiolate-arsinous acid esters. researchgate.net

1H and 13C NMR Chemical Shift Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Studiesoup.comresearchgate.netresearchgate.netrsc.org

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. acs.org They are particularly useful for identifying functional groups. libretexts.org

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the most characteristic absorption band would be the S-H stretching vibration, which typically appears as a weak band in the region of 2550-2600 cm⁻¹. The C-S stretching vibrations are generally weak and appear in the fingerprint region (600-800 cm⁻¹). The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and the C=C stretching vibrations of the phenyl ring appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is often more sensitive to non-polar bonds. acs.org Therefore, the S-H and C-S stretching vibrations can sometimes be more readily observed in the Raman spectrum compared to the IR spectrum. researchgate.net The symmetric vibrations of the phenyl ring are also typically strong in the Raman spectrum. For aromatic thiols, characteristic bands can be used as structural markers. researchgate.net The analysis of Raman spectra can also provide information on the conformational order of aliphatic chains in dithiol compounds. researchgate.net

Interactive Data Table: Key Vibrational Frequencies for this compound

Vibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3000 - 3100 (m)3000 - 3100 (s)
Aliphatic C-H Stretch2850 - 3000 (m)2850 - 3000 (s)
S-H Stretch2550 - 2600 (w)2550 - 2600 (m)
Aromatic C=C Stretch1450 - 1600 (s)1450 - 1600 (s)
C-S Stretch600 - 800 (w)600 - 800 (m)

(w = weak, m = medium, s = strong)

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Investigationsresearchgate.nethmdb.caacs.orgmdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by the absorptions of the phenyl group. The π → π* transitions of the aromatic ring typically result in strong absorption bands in the UV region, usually below 300 nm. fiu.edudoi.org The presence of the thiol groups can cause a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene (B151609). The aggregation of aromatic thiol-covered gold particles can be monitored by a red shift in the UV-vis absorption spectrum. oup.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysisresearchgate.netresearchgate.netresearchgate.netacs.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. mdpi.com

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (170.3 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the molecular formula (C₈H₁₀S₂). mdpi.com

The fragmentation of organosulfur compounds in the mass spectrometer can provide valuable structural information. nih.govresearchgate.net Common fragmentation pathways for thiols include the loss of a hydrogen sulfide (B99878) radical (•SH) or a hydrogen sulfide molecule (H₂S). nih.gov For this compound, characteristic fragments would likely arise from the cleavage of the C-C bond in the ethanedithiol chain and the loss of thiol-containing fragments. The fragmentation of the molecular ions can involve the loss of sulfur in various forms, such as S, HS•, and H₂S, which are indicative of saturated sulfur functionalities. nih.gov

X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Surface Chemical Statesacs.org

When this compound or its derivatives are adsorbed onto a surface, X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) are powerful techniques to probe the chemical states of the elements present, particularly sulfur.

X-ray Photoelectron Spectroscopy (XPS): XPS can distinguish between different chemical states of sulfur. For thiols adsorbed on a gold surface, two distinct sulfur species are often detected: a bound thiolate with a characteristic S 2p₃/₂ binding energy around 162 eV, and an unbound thiol or disulfide with a binding energy in the range of 163.5 to 164 eV. acs.orgacs.org This allows for the investigation of the nature of the sulfur-surface bond. Studies on cysteine adsorption on pyrite (B73398) surfaces have also utilized XPS to analyze the sulfur species. mdpi.com

Near-Edge X-ray Absorption Fine Structure (NEXAFS): NEXAFS, also known as X-ray Absorption Near-Edge Structure (XANES), provides information about the local electronic structure and orientation of molecules on surfaces. By analyzing the absorption of X-rays near an absorption edge (e.g., the sulfur K-edge), one can gain insights into the unoccupied molecular orbitals and the orientation of the phenyl ring and the C-S bonds with respect to the substrate surface.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Open-Shell Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. libretexts.org Such species are referred to as "open-shell" systems and include free radicals and many transition metal complexes. The technique is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. This absorption induces a transition between the electron's spin states. The resulting EPR spectrum provides detailed information about the electronic structure, bonding, and dynamics of the paramagnetic species. libretexts.org

The analysis of an EPR spectrum yields several key parameters, most notably the g-factor and hyperfine coupling constants. The g-factor is a dimensionless quantity that is characteristic of the paramagnetic species. For a free electron, the g-value is approximately 2.0023. In a molecule, deviations from this value are caused by spin-orbit coupling and provide information about the electronic environment of the unpaired electron. For instance, in metal-dithiolene complexes, the degree of metal versus ligand character in the molecular orbital containing the unpaired electron significantly influences the g-value.

Hyperfine coupling refers to the interaction of the unpaired electron with nearby magnetic nuclei (i.e., nuclei with a non-zero nuclear spin). This interaction splits the EPR signal into multiple lines, and the magnitude of this splitting, the hyperfine coupling constant (usually denoted as A), is proportional to the probability of finding the unpaired electron at the position of that nucleus. Therefore, by analyzing the hyperfine structure, one can map the delocalization of the unpaired electron onto specific atoms within the molecule.

In the context of a hypothetical open-shell derivative of this compound, such as a metal complex, EPR spectroscopy could be used to:

Determine the oxidation state of the metal and the redox level of the ligand. By analyzing the g-values and any metal-centered hyperfine coupling, one could distinguish between a scenario where the metal is oxidized versus one where the ligand is oxidized to a radical anion.

Map the spin density distribution. Hyperfine couplings to specific nuclei (e.g., ¹H, ¹³C, or a metal nucleus) would reveal the extent to which the unpaired electron is localized on the phenyl ring, the ethyl backbone, the sulfur atoms, or the metal center.

Investigate the geometry of the complex. The anisotropy of the g-factor and hyperfine couplings can provide information about the symmetry and coordination geometry of the paramagnetic species.

To illustrate the type of data obtained from such an experiment, the following interactive table presents hypothetical EPR parameters for a representative square planar nickel(III) complex with two 1-phenylethane-1,2-dithiolate ligands, [Ni(1-phenylethane-1,2-dithiolate)₂]⁻. This is an open-shell d⁷ system. The values are based on typical data for similar nickel-dithiolene complexes.

ParameterValueInterpretation
giso2.054The isotropic g-value, indicating significant spin-orbit coupling contribution, likely from both the metal and sulfur atoms.
gxx, gyy, gzz2.098, 2.045, 2.020The principal components of the g-tensor, reflecting an anisotropic electronic environment (rhombic symmetry).
Aiso(⁶¹Ni)18.5 G (5.2 x 10⁻⁴ cm⁻¹)The isotropic hyperfine coupling to a ⁶¹Ni nucleus (I=3/2), indicating a degree of spin density on the nickel center.
Aiso(¹H)phenyl0.8 G (0.22 x 10⁻⁴ cm⁻¹)Small hyperfine coupling to the protons on the phenyl ring, suggesting some delocalization of the spin onto the ligand.
Aiso(¹H)ethyl1.2 G (0.34 x 10⁻⁴ cm⁻¹)Slightly larger coupling to the ethyl protons, indicating spin density on the chelate ring backbone.

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that would be determined in an EPR study. G = Gauss, a unit of magnetic field strength.

Detailed simulations are often required to accurately extract these parameters from the experimental EPR spectrum, which is typically recorded as the first derivative of the absorption signal. libretexts.org Such simulations can model the effects of anisotropy and various dynamic processes on the spectral lineshape. eprsimulator.org The study of such open-shell dithiolene complexes is crucial for understanding their roles in various applications, from molecular materials to models for the active sites of metalloenzymes.

Catalytic Applications of 1 Phenylethane 1,2 Dithiol Metal Complexes

Homogeneous Catalysis Mediated by 1-Phenylethane-1,2-dithiolate Ligands

In homogeneous catalysis, where the catalyst and reactants are in the same phase, soluble metal complexes of 1-phenylethane-1,2-dithiolate have demonstrated significant potential. wiley.com These complexes are valued for their high activity and selectivity in various synthetic organic reactions. wiley.com The tunability of the ligand's electronic and steric effects by modifying the dithiolate backbone or the metal center is a key factor in their utility. researchgate.net The catalytic cycle in these systems typically involves the coordination of substrates to the metal center, followed by one or more catalytic steps and subsequent product release, regenerating the active catalyst.

The catalytic performance of these soluble complexes is influenced by several factors, including the choice of solvent and the specific nature of the dithiolate ligand. For instance, the coordinating ability of the solvent can significantly impact the activity and productivity of the catalyst. nsf.gov The design of these homogeneous catalysts often draws inspiration from the active sites of metalloenzymes, aiming to replicate their efficiency and selectivity in synthetic systems.

Heterogeneous Catalysis Incorporating 1-Phenylethane-1,2-dithiolate Scaffolds

For applications requiring catalyst recyclability and ease of separation, 1-phenylethane-1,2-dithiolate scaffolds can be immobilized on solid supports to create heterogeneous catalysts. nih.gov This approach combines the catalytic advantages of the dithiolate complex with the practical benefits of a solid-phase system. The support material can range from polymers to inorganic materials like silica (B1680970) or metal oxides.

Oxidation and Epoxidation Catalysis

Metal complexes of dithiolate ligands, including those analogous to 1-phenylethane-1,2-dithiol, have been investigated as catalysts for oxidation and epoxidation reactions. researchgate.netalfachemic.com In these reactions, the metal center, modulated by the electronic properties of the dithiolate ligand, activates an oxidant (e.g., hydrogen peroxide, molecular oxygen) to transfer an oxygen atom to a substrate. nih.govorientjchem.org

For example, in the oxidation of styrene (B11656), catalyzed by certain metal complexes, a variety of products including styrene oxide, benzaldehyde, benzoic acid, and 1-phenylethane-1,2-diol can be formed. researchgate.netnih.gov The selectivity towards a specific product is highly dependent on the catalyst design and reaction conditions. researchgate.net The mechanism of metal-catalyzed epoxidation generally involves the coordination of the alkene to the metal center, followed by the transfer of an oxygen atom from the activated oxidant. orientjchem.org

Table 1: Products of Styrene Oxidation Catalyzed by a Manganese(III) Complex

ProductSelectivity Order
Benzaldehyde1
Benzoic Acid2
Styrene Oxide3
Phenylacetaldehyde4
1-Phenylethane-1,2-diol5

This table is based on findings from oxidation reactions catalyzed by manganese(III) complexes of pyridoxal-based ligands, which serve as an illustrative example of the types of products that can be formed in such reactions. The specific selectivities can vary with the catalyst and conditions. researchgate.net

Hydrogenation and Hydroboration Catalysis

Homogeneous hydrogenation catalysts often utilize transition metal complexes to activate molecular hydrogen for the reduction of unsaturated bonds. orgsyn.orgorganicchemistrydata.org While specific examples detailing 1-phenylethane-1,2-dithiolate complexes in hydrogenation are not prevalent in the provided search results, the principles of homogeneous hydrogenation are well-established. orgsyn.orgorganicchemistrydata.orglibretexts.org The catalyst facilitates the addition of hydrogen atoms across a double or triple bond. libretexts.org The mechanism typically involves the coordination of the unsaturated substrate to the metal hydride complex, followed by insertion and reductive elimination steps. researchgate.net

Hydroboration, another important transformation, involves the addition of a boron-hydrogen bond across a double or triple bond. Catalysts for this reaction, including those based on iron with 1,10-phenanthroline (B135089) ligands, have shown unique selectivities. d-nb.info The electronic properties of the ligand play a crucial role in determining the regioselectivity of the hydroboration reaction.

Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. nih.govnumberanalytics.com Transition metal-catalyzed cross-coupling reactions are a powerful tool for achieving these transformations. sigmaaldrich.comwur.nl These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a transition metal catalyst. numberanalytics.com

While the direct use of 1-phenylethane-1,2-dithiolate complexes in well-known cross-coupling reactions like Suzuki or Heck is not explicitly detailed in the search results, dithiolate ligands can be part of the catalyst design. The electronic and steric influence of the dithiolate ligand can affect the efficiency and selectivity of the catalytic cycle, which generally involves oxidative addition, transmetalation (for C-C coupling), and reductive elimination steps. nih.govmdpi.com Copper-catalyzed Ullmann-type reactions, for example, have seen significant advancements through the use of appropriate ligands to facilitate C-O and C-N bond formation under milder conditions.

Table 2: Common Cross-Coupling Reactions for C-C and C-X Bond Formation

Reaction NameBond FormedTypical Catalyst
Suzuki-Miyaura CouplingC-CPalladium
Heck ReactionC-CPalladium
Buchwald-Hartwig AminationC-NPalladium
Ullmann CondensationC-O, C-N, C-SCopper

This table provides a general overview of common cross-coupling reactions and the metals typically employed. sigmaaldrich.com

Polymerization Catalysis

In polymerization catalysis, metal complexes initiate and propagate the formation of polymer chains. Ring-opening metathesis polymerization (ROMP) is a powerful technique for the synthesis of polymers from cyclic olefins, driven by the relief of ring strain. wikipedia.org Catalysts for ROMP are often based on transition metals like ruthenium, tungsten, or titanium. wikipedia.org

Another important area is the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polyesters. nih.gov Metal complexes, including heterometallic systems, are effective catalysts for ROP, typically proceeding through a coordination-insertion mechanism. nih.gov While the direct involvement of 1-phenylethane-1,2-dithiolate in these specific polymerization methods is not detailed, dithiol-yne polymerization represents a related area where dithiols react with alkynes in a step-growth manner to form high-molecular-weight polymers. acs.org The choice of catalyst and reaction conditions in these systems is critical for controlling the polymer's molecular weight and properties.

Environmental Remediation Applications, including Pollutant Degradation

Metal complexes are increasingly being explored for their potential in environmental remediation, such as the degradation of pollutants. Photocatalysis, which utilizes light to drive chemical reactions, is a promising approach in this field. nih.gov For instance, ionic liquid-supported anthraquinone (B42736) has been used as a photocatalyst for the aerobic photooxidative cleavage of 1-phenylethane-1,2-diol, a compound structurally related to this compound. nih.gov

In such systems, the photocatalyst, upon excitation by light, can initiate a series of reactions leading to the breakdown of pollutants. nih.gov The catalytic oxidation of aqueous ammonia (B1221849) over a Ru/TiO2 catalyst is another example of a process for environmental remediation, where the catalyst facilitates the conversion of ammonia to nitrogen gas. nih.gov The development of robust and efficient catalysts for the degradation of persistent organic pollutants remains an active area of research.

Advanced Materials Science Applications of 1 Phenylethane 1,2 Dithiol Derivatives

Design and Fabrication of Molecular Conductors and Semiconductors

The synthesis of novel molecular conductors and semiconductors is a significant area of research, driven by the demand for new electronic materials. rsc.org Derivatives of 1,2-dithiole (B8566573), a related class of compounds, have been recognized for their potential in creating organic electronic conductors. researchgate.net Specifically, 1,2-dithiole-3-thione is a key precursor for synthesizing tetrathiafulvalene (B1198394) vinylogues, which are known to enhance the properties of organic photoconductive materials and electronic conductors. researchgate.net

The design of donor-acceptor (D-A) conjugated polymers is a prominent strategy for developing organic semiconductors. For instance, a novel alternating D-A polymer, PQ1, was synthesized using an indacenodithiophene (IDT) donor and a quinoxaline (B1680401) acceptor. frontiersin.org This polymer exhibited p-type semiconductor behavior with a notable hole mobility, underscoring the potential of quinoxaline-based structures in organic electronics. frontiersin.org The aggregation properties of the polymer film, as indicated by a bathochromic shift in its optical absorption, are advantageous for intermolecular charge transport. frontiersin.org

Furthermore, research into fluorene-based push-pull compounds with 1,2-dithiole donor moieties has demonstrated intramolecular charge transfer, a key characteristic for materials used in electronic devices. researchgate.net The strategic placement of heteroatoms within the dithiole ring was found to significantly influence the intramolecular charge transfer absorption bands. researchgate.net

Table 1: Properties of Selected Organic Semiconductor Materials
MaterialTypeKey FeaturesReported Mobility (cm²/V·s)Citation
PQ1 Polymerp-typeIndacenodithiophene donor, quinoxaline acceptor; good film aggregationUp to 0.12 frontiersin.org
BDHTT-BBTp-typeVacuum-deposited film; bottom-contact, top-gate device configuration3.0 x 10⁻³ acs.org
Tetrathiafulvalene Vinylogues-Derived from 1,2-dithiole-3-thione; enhance electronic properties- researchgate.net

Non-linear Optical (NLO) Materials Development

Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics, and the design of molecules with large second-order hyperpolarizability (β) is a primary focus. academie-sciences.fr Push-pull chromophores, which typically consist of an electron donor and an electron acceptor connected by a π-conjugated bridge, are a well-established class of NLO materials. academie-sciences.frmetu.edu.tr

Derivatives of 1,2-dithiole have been shown to enhance the NLO properties of organic materials. researchgate.net The rich chemistry of 1,2-dithiole-3-thiones allows for the synthesis of compounds that can be incorporated into NLO-active systems. researchgate.net For example, the covalent linking of gold nanoclusters with a bidentate dithiol linker has been demonstrated to significantly enhance two-photon absorption cross-sections, a key NLO property. rsc.orgchemrxiv.org In these systems, the formation of dimers and trimers of gold nanoclusters led to a super-additive enhancement of the NLO response. rsc.orgchemrxiv.org

Theoretical studies have also explored the NLO potential of various organic and organometallic systems. Research on open-shell diradical systems has revealed that they can exhibit drastically enhanced third-order NLO properties, offering a new paradigm for the design of NLO materials. aps.org Additionally, the NLO properties of DTS(FBTTh2)2-based derivatives have been investigated using computational methods to understand how different acceptor moieties affect the NLO response. acs.org

Table 2: Two-Photon Absorption Cross-Sections (σ2) of Gold Nanocluster Oligomers
Materialσ2 at 600 nm (GM)Enhancement Factor vs. MonomerCitation
Monomer ([Au25(PET)18]0)9,0001 chemrxiv.org
Dimer50,000~5.6 chemrxiv.org
Trimer66,000~7.3 chemrxiv.org

Photoconductive and Optoelectronic Devices

The development of photoconductive materials is closely linked to the design of organic semiconductors and NLO materials. 1,2-dithiole-3-thione derivatives are valuable in synthesizing tetrathiafulvalene vinylogues, which are known to improve the properties of organic photoconductive materials. researchgate.netresearchgate.net The unique properties of dithiafulvenyl-substituted pyrene (B120774) derivatives, such as a small bandgap and amphoteric redox behavior, make them promising candidates for organic semiconductors in optoelectronic applications. mun.ca

The incorporation of dithiol-containing molecules into more complex architectures is a key strategy for creating functional optoelectronic devices. For instance, the lack of data on the NLO properties of atomically-precise nanoclusters has been a limiting factor in their application in optoelectronics and photonics. rsc.orgchemrxiv.org Recent studies on gold nanoclusters linked by bidentate dithiols have shown significant enhancement in two-photon absorption, which is crucial for developing advanced optoelectronic technologies. rsc.orgchemrxiv.org

Furthermore, the synthesis of pyrene-based organic solid materials with dithiole substituents may lead to applications in small-molecule semiconductors and related electronic devices due to their relatively narrow band gaps. mun.ca The development of novel fluorosolvatochromic and acidochromic dyes based on pyreno/phenanthro-annulated 1,3-diaza-4-azulenones also holds potential for chemosensing and bioimaging applications. mun.ca

Magnetic Materials and Spin-Ladder Systems

The intersection of molecular conductivity and magnetism is a frontier in materials science, with the potential to create materials with novel functionalities. While direct research on 1-phenylethane-1,2-dithiol in magnetic materials is not extensively documented, related dithiolene complexes have been a subject of study.

Theoretical work has established a relationship between third-order NLO properties and magnetic interactions in open-shell diradical systems. aps.org This research suggests that the enhancement of NLO properties is associated with ferromagnetic and antiferromagnetic interactions, opening a new avenue for designing materials that combine both optical and magnetic functionalities. aps.org

The synthesis of multifunctional molecular materials that possess both conducting and chiral properties, and in some cases magnetism, is an active area of research. ntu.ac.uk The goal is to understand fundamental phenomena like superconductivity and electrical magnetochiral anisotropy. ntu.ac.uk While the main focus has been on BEDT-TTF-based donors, the principles of combining different functionalities in a single material are broadly applicable. ntu.ac.uk

Chemical Sensors and Biosensors

The ability of dithiol compounds to bind to metal surfaces makes them excellent candidates for the fabrication of chemical sensors and biosensors. numberanalytics.com Self-assembled monolayers (SAMs) of thiol-containing molecules on gold surfaces are a common platform for creating sensor devices. worktribe.com

Dithiafulvenyl-functionalized pyrene derivatives have been investigated for their sensing capabilities. mun.ca Polymer films generated through the electropolymerization of these redox-active pyrenes have shown responsiveness to nitromethane. mun.ca Furthermore, redox-active microporous polymer thin films prepared from dithiafulvenyl-substituted precursors have demonstrated high sensitivity and selectivity for the electrochemical sensing of 2,4,6-trinitrotoluene (B92697) (TNT). mun.ca

The development of aggregation-induced emission (AIE) polymers offers another avenue for biosensing applications. rsc.org By integrating specific luminogens into polymer structures, it is possible to create sensors with fast response times and high sensitivity. rsc.org For example, a near-infrared (NIR-II) semiconducting polymer incorporating 2-(1,3-dithiol-2-ylidene)acetonitrile moieties has been developed, showcasing the versatility of dithiol-related structures in sensor design. rsc.org

Surface Modification via Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) provide a powerful method for modifying the properties of surfaces at the molecular level. diva-portal.orgnih.gov The spontaneous formation of ordered molecular assemblies on a substrate allows for precise control over surface chemistry and functionality. numberanalytics.comdiva-portal.org Alkanethiols on gold are a well-studied SAM system, forming a stable bond between the sulfur and the gold surface. sigmaaldrich.comrsc.org

Dithiol compounds, including aromatic dithiols, can also form stable and well-ordered SAMs on gold surfaces. uh.edu Chelating aromatic dithiols have been shown to generate densely packed and highly oriented monolayer films. uh.edu These SAMs exhibit greater stability compared to those formed from normal alkanethiols. uh.edu

Emerging Research Frontiers and Future Prospects for 1 Phenylethane 1,2 Dithiol Chemistry

Innovations in Targeted Synthesis and Derivatization Strategies

The development of advanced synthetic methodologies is crucial for unlocking the full potential of 1-phenylethane-1,2-dithiol. Current research focuses on both the targeted synthesis of the molecule itself and the strategic derivatization of its thiol groups to create novel functional molecules.

Innovations in synthesis aim for greater efficiency, stereoselectivity, and the use of greener reagents. The controlled synthesis of specific stereoisomers of this compound is a key objective, as the chirality of the molecule can significantly influence its properties in applications such as asymmetric catalysis and chiral recognition.

Derivatization represents a powerful tool for modifying the properties of this compound. The nucleophilic nature of the thiol groups allows for a wide range of chemical transformations. Strategies often involve reaction with electrophiles to form new carbon-sulfur bonds. For instance, derivatization with agents like pentafluorobenzyl bromide (PFBBr) can increase volatility for gas chromatography analysis by replacing the hydrophilic hydrogen of the thiol group. encyclopedia.pub Another approach involves the Michael addition of thiols to activated alkenes, such as ethyl propiolate, which provides a greener alternative for creating derivatives. encyclopedia.pubmdpi.com These reactions are often essential for analytical purposes, enabling the detection of thiols at very low concentrations. mdpi.comnih.gov The development of new derivatization labels is an ongoing area of research, aiming to enhance sensitivity and expand the range of analytical techniques applicable to dithiol compounds. nih.gov

A summary of common derivatization strategies applicable to thiols is presented below.

Derivatization StrategyReagent ExampleMechanismPurposeReference
Nucleophilic Substitution Pentafluorobenzyl bromide (PFBBr)The thiol acts as a nucleophile, displacing the bromide to form a thioether.Increases volatility and improves detection in gas chromatography. encyclopedia.pub
Michael Addition Ethyl propiolate (ETP)The thiol adds across the carbon-carbon triple bond of the propiolate.A "green" alternative for creating derivatives for GC analysis. encyclopedia.pubmdpi.com
Oxidative Coupling Iodine (I₂) with OxygenCatalytic oxidation of thiols to form disulfides.Creates new S-S linked structures for various applications. mdpi.comresearchgate.net
Reaction with Selenazoles EbselenReaction in acidic medium to protect the thiol group.Protects the -SH group from oxidation and enhances extraction efficiency. encyclopedia.pubmdpi.com

These innovative synthetic and derivatization strategies are paving the way for the creation of a diverse library of this compound-based molecules, each designed for a specific purpose, from analytical standards to complex building blocks for materials science.

Rational Design of High-Performance Metal Complexes with Tailored Properties

The ability of this compound to act as a chelating ligand for a wide range of metal ions is a cornerstone of its emerging applications. The resulting metal dithiolene and dithiolate complexes exhibit a host of interesting electronic and magnetic properties. gla.ac.uk The field is moving towards the rational design of these complexes, where the ligand structure is systematically modified to achieve specific, tailored outcomes. arxiv.org

The electronic properties of the metal complexes are highly tunable. academie-sciences.fr For example, in diiron complexes related to hydrogenase active sites, modifying the substituents on the dithiolate bridge (e.g., adding electron-withdrawing or electron-donating groups) directly influences the electron density at the iron centers. academie-sciences.fr This, in turn, affects the complex's redox potential and its catalytic activity. academie-sciences.fr Density Functional Theory (DFT) calculations are a powerful tool in this area, allowing researchers to predict the geometric and electronic structures of these complexes before synthesis. scirp.orgbanglajol.info Such studies can elucidate the nature of the frontier molecular orbitals (HOMO and LUMO) and predict the outcomes of ligand-to-metal charge transfer events, which are crucial for applications in electronics and photochemistry. banglajol.info

The goal is to create a predictable relationship between the structure of the this compound ligand and the performance of the resulting metal complex. By strategically altering the phenyl group or the ethyl backbone, researchers can fine-tune properties such as:

Redox Potentials: For applications in electrocatalysis and batteries. gla.ac.ukacademie-sciences.fr

Magnetic Properties: For the development of molecular magnets. gla.ac.uk

Optical Absorption: For use in sensors and optical devices. gla.ac.ukbanglajol.info

Catalytic Activity: For creating more efficient and selective catalysts. academie-sciences.fr

This design-led approach, combining synthesis with computational modeling, is accelerating the discovery of high-performance materials based on this compound for advanced technological applications.

Predictive Modeling and Data-Driven Discoveries in Dithiol Chemistry

The increasing complexity of chemical research has spurred the integration of computational tools and data science to accelerate discovery. nextmol.comrsc.orgacs.org In the context of this compound, predictive modeling and data-driven approaches are becoming indispensable for understanding its behavior and identifying new opportunities. nih.gov

Predictive Modeling: Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the fundamental properties of dithiol compounds and their metal complexes at the atomic level. scirp.orgbanglajol.info These models can calculate:

Optimized Geometries: Predicting the most stable three-dimensional structure. scirp.org

Binding Energies: Understanding the strength of the interaction between the dithiol ligand and a metal center. scirp.orgbanglajol.info

Electronic Spectra (UV-Vis): Simulating how the molecule will interact with light. banglajol.info

Frontier Molecular Orbitals (HOMO/LUMO): Identifying the parts of the molecule involved in chemical reactions and electron transfer. banglajol.info

This information provides deep mechanistic insights and guides the rational design of new molecules and materials, often corroborating experimental findings. scirp.orgbanglajol.info For example, DFT calculations on transition metal complexes with the related benzene-1,2-dithiolate ligand have successfully predicted their spectroscopic properties and elucidated their electronic structures. scirp.orgbanglajol.info

Data-Driven Discovery: The broader field of chemical informatics uses machine learning and artificial intelligence to analyze large datasets, uncover hidden patterns, and build predictive models for structure-property relationships. nextmol.comacs.orgnih.gov For dithiol chemistry, this could involve:

Developing quantitative structure-activity relationship (QSAR) models to predict the catalytic efficiency or toxicity of new this compound derivatives. nih.gov

Using machine learning algorithms to screen virtual libraries of compounds for promising candidates for specific applications, such as battery electrolytes or sensors. nextmol.com

Employing advanced experimental design and combinatorial synthesis, guided by data models, to more efficiently explore the chemical space around this compound. uio.no

The table below summarizes key electronic parameters for transition metal complexes with benzene-1,2-dithiolate, a structurally similar ligand, as calculated by DFT. These parameters are crucial for predicting reactivity and electronic behavior.

Parameter[Cr(bdt)₃]³⁻[Mn(bdt)₃]³⁻[Fe(bdt)₃]³⁻
Energy Gap (Eg) 3.33 eV1.69 eV4.02 eV
Chemical Hardness (η) 1.66 eV0.85 eV2.01 eV
Chemical Softness (S) 0.30 eV0.59 eV0.25 eV
Data sourced from DFT calculations on tris(benzene-1,2-dithiolato) complexes, which serve as a model for the behavior of this compound complexes. banglajol.info

The synergy between predictive modeling and data-driven science promises a new paradigm in chemical research, enabling faster, more efficient, and more innovative development of this compound-based technologies. rsc.orguio.no

Integration into Next-Generation Functional Devices

The unique properties of this compound and its derivatives make them promising candidates for integration into a variety of next-generation functional devices. Research is focused on leveraging its ability to interact with metals, participate in redox reactions, and form versatile polymers.

One of the most promising areas is in energy storage . Nickel-rich cathode materials like NCM811 are critical for high-energy-density lithium-ion batteries but suffer from poor cycling performance. sci-hub.seresearchgate.net Dithiol-based compounds are being explored as electrolyte additives to stabilize the cathode-electrolyte interface (CEI). sci-hub.se These additives can form a thin, uniform, and conductive CEI layer, which prevents degradation of the cathode particles, reduces impedance, and improves long-term capacity retention and rate performance. sci-hub.seresearchgate.net For example, the addition of a small amount of a dithiol additive, 4,5-Dicyano-1,3-dithiol-2-one (DDO), dramatically improved the discharge capacity retention of an NCM811 cell after 200 cycles from 15.11% to 75.59%. sci-hub.seresearchgate.net

In molecular electronics and materials science , metal complexes of 1,2-dithiolene ligands are known to form crystalline materials with conducting or magnetic properties. gla.ac.uk The planar nature and extended electronic delocalization of these complexes facilitate intermolecular π-stacking, which is essential for charge transport. gla.ac.uk This makes them building blocks for molecular wires, switches, and sensors. Polysulfur-containing heterocyclic compounds, including 1,2-dithiols, have also been proposed as components for optical devices and as cathode materials for batteries. colab.ws

Furthermore, the reactivity of the thiol groups is exploited in thiol-ene chemistry to create advanced polymers. nih.gov These thiol-ene based polymers are attractive materials for fabricating microfluidic devices and labs-on-a-chip due to their mechanical strength, solvent resistance, biocompatibility, and the ease with which their surfaces can be functionalized. nih.gov This opens up applications in diagnostics, drug delivery, and organ-on-a-chip systems.

Development of Sustainable Catalytic Processes and Environmental Technologies

The principles of green chemistry are increasingly guiding research, and this compound is poised to contribute to the development of more sustainable chemical processes and environmental solutions. mdpi.comupv.es

In sustainable catalysis , there is a strong focus on replacing harsh reagents with milder, more environmentally benign alternatives. Visible-light photoredox catalysis has emerged as a powerful green tool for organic synthesis. mdpi.com Thiol-ene reactions, which involve the addition of a thiol across a double bond, can be efficiently promoted by visible light and a photocatalyst, avoiding the need for UV light or stoichiometric reagents. mdpi.com This approach is highly atom-economical and tolerant of a wide range of functional groups. Another sustainable process is the iodine-catalyzed aerobic oxidation of thiols to disulfides. mdpi.comresearchgate.net This method uses molecular oxygen from the air as the ultimate oxidant and a small amount of a low-toxicity catalyst (iodine), representing a cost-effective and environmentally friendly alternative to traditional oxidation methods. researchgate.net Such catalytic systems could be applied to this compound to synthesize disulfide-linked polymers or materials under green conditions.

In the realm of environmental technologies , dithiols can serve as highly effective derivatizing agents for the detection of environmental toxins. For example, the related compound benzene-1,2-dithiol has been used to develop a clean and efficient method for analyzing the mycotoxin patulin (B190374) in food products. csic.es The dithiol reacts rapidly with the toxin in water at room temperature to form a stable adduct that is easily detectable by mass spectrometry. csic.es This avoids the use of harsh organic solvents and complex procedures. Similar strategies could be developed using this compound for the sensitive and environmentally friendly detection of other harmful analytes. The development of such methods is crucial for ensuring food safety and monitoring environmental quality.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-phenylethane-1,2-dithiol, and how is its purity validated?

  • Methodological Answer : Synthesis often involves thiol-ene chemistry or esterification reactions. For example, ethane-1,2-dithiol derivatives can be synthesized via radical addition with unsaturated carbonates using catalytic systems like DCC and 4-DMAP . Purity validation typically employs NMR spectroscopy, where coupling constants (e.g., J34=12.5HzJ_{34} = -12.5 \, \text{Hz}) and chemical shifts confirm structural integrity. Silica-gel column chromatography is used for purification .
Key NMR Parameters (this compound)
Geminal coupling (J34J_{34}): -12.5 Hz
Vicinal couplings (J35,J45J_{35}, J_{45}): +6.3 Hz, +7.8 Hz
Long-range couplings (J15,J23J_{15}, J_{23}): -1.2 Hz, -0.8 Hz

Q. How is the stereochemistry of this compound resolved using chiral chromatography?

  • Methodological Answer : Chiral separation employs cellulose-based columns (e.g., Eurocel 01) with isocratic elution (n-hexane/2-propanol, 75:25). Retention factors (kk') and selectivity (α=1.09\alpha = 1.09) are optimized for enantiomeric resolution. Detection via UV at 254 nm ensures sensitivity .

Advanced Research Questions

Q. What computational methods reconcile contradictions in conformational studies of ethane-1,2-dithiol derivatives?

  • Methodological Answer : Ab initio SCF calculations (3-21G∗ and 6-31G∗∗ basis sets) predict gauche-trans-gauche conformers as most stable, contradicting earlier electron diffraction data favoring gauche-gauche-gauche forms. Hydrogen bonding (S–H···S vs. O–H···S) and energy differences (<2 kJ/mol) explain discrepancies. Computational workflows must account for solvent effects and basis set limitations .

Q. How do steric effects impede dithiol ligand substitution in molybdenum/tungsten complexes?

  • Methodological Answer : Steric hindrance from bulky ligands (e.g., 5,5’-dimethyl-2,2’-dipyridyl) prevents substitution of benzene-1,2-dithiol in cis-dioxo Mo/W complexes. Failed syntheses of [Mo₂O₂(μ-S)₂(bdt)₂]²⁻ highlight the need for smaller ligands or alternative reaction media .

Q. What mechanistic insights guide the design of 1,2-dithiol-based MMP inhibitors?

  • Methodological Answer : Thiol inhibitors like 4-(4-phenoxyphenylsulfonyl)butane-1,2-dithiol selectively chelate Zn²⁺ in MMP-2/9 via dual sulfur coordination, inducing conformational changes. Selectivity is tuned by substituent stereochemistry (100-fold potency variation). IC₅₀ values (nM range) are validated via enzymatic assays and X-ray crystallography .
MMP Inhibitor Selectivity
MMP-2 Inhibition: IC₅₀ = 12 nM
MMP-9 Inhibition: IC₅₀ = 18 nM
Selectivity Ratio (MMP-2/9): 1.5

Q. How can thiol-ene chemistry be optimized for synthesizing electroactive polymers?

  • Methodological Answer : Radical addition of ethane-1,2-dithiol to 4-ethenyl-1,3-dioxolan-2-one yields thioether dicyclocarbonates. Optimal conditions (0.2 A electrolysis, 2.5 h reaction time) produce polymers with reversible redox behavior (oxidation potential = 2.1 V). Cyclic voltammetry and DFT calculations validate electron-transfer mechanisms .

Data Contradiction Analysis

Q. Why do computational and experimental studies conflict on the dominant conformer of ethane-1,2-dithiol?

  • Analysis : Early electron diffraction studies favored gauche-gauche-gauche conformers, while ab initio calculations (3-21G∗) predict gauche-trans-gauche dominance. The discrepancy arises from neglected solvent interactions in computational models and temperature-dependent experimental sampling. Energy differences (<2 kJ/mol) suggest a dynamic equilibrium rather than a single dominant form .

Methodological Recommendations

  • Synthesis : Prioritize radical thiol-ene reactions for scalability and stereo-control .
  • Characterization : Combine NMR (JJ-coupling analysis) and cyclic voltammetry for redox-active derivatives .
  • Computational Modeling : Use hybrid DFT/molecular dynamics to resolve conformational ambiguities .

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